Cas no 58059-34-0 (3-(5-bromothiophen-2-yl)-6-chloropyridazine)
3-(5-bromothiophen-2-yl)-6-chloropyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromothiophen-2-yl)-6-chloropyridazine
- Pyridazine, 3-(5-bromo-2-thienyl)-6-chloro-
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- Inchi: 1S/C8H4BrClN2S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H
- InChI Key: AWZDLHYLGRBAEE-UHFFFAOYSA-N
- SMILES: C1(C2SC(Br)=CC=2)=NN=C(Cl)C=C1
3-(5-bromothiophen-2-yl)-6-chloropyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432798-10mg |
3-(5-Bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432798-50mg |
3-(5-Bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B432798-100mg |
3-(5-Bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-191382-1g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 1g |
$642.0 | 2023-09-17 | |
| Enamine | EN300-191382-5g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 5g |
$1862.0 | 2023-09-17 | |
| Enamine | EN300-191382-10g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 10g |
$2762.0 | 2023-09-17 | |
| Enamine | EN300-191382-0.05g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 0.05g |
$149.0 | 2023-09-17 | |
| Enamine | EN300-191382-0.1g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 0.1g |
$221.0 | 2023-09-17 | |
| Enamine | EN300-191382-0.25g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 0.25g |
$315.0 | 2023-09-17 | |
| Enamine | EN300-191382-0.5g |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
58059-34-0 | 95% | 0.5g |
$501.0 | 2023-09-17 |
3-(5-bromothiophen-2-yl)-6-chloropyridazine Suppliers
3-(5-bromothiophen-2-yl)-6-chloropyridazine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(5-bromothiophen-2-yl)-6-chloropyridazine
3-(5-Bromothiophen-2-yl)-6-chloropyridazine (CAS No. 58059-34-0): A Comprehensive Overview
The compound 3-(5-bromothiophen-2-yl)-6-chloropyridazine, identified by the CAS registry number 58059-34-0, is a heterocyclic aromatic compound with significant interest in the fields of organic synthesis, materials science, and pharmacology. This molecule is characterized by its unique structure, which combines a pyridazine ring with a bromothiophene substituent. The pyridazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 2, provides a rigid and electron-deficient framework, while the 5-bromothiophene substituent introduces additional electronic and steric effects that enhance its versatility in chemical reactions and applications.
Recent studies have highlighted the potential of 3-(5-bromothiophen-2-yl)-6-chloropyridazine as a building block in the construction of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The molecule's ability to undergo various cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, has made it an invaluable precursor for designing functional materials with tailored electronic properties. For instance, researchers have successfully incorporated this compound into π-conjugated systems to enhance charge transport characteristics in organic electronics.
In the realm of pharmacology, 3-(5-bromothiophen-2-yl)-6-chloropyridazine has shown promise as a lead compound for drug discovery. Its ability to modulate protein-protein interactions (PPIs) has been explored in the context of developing therapeutics for diseases such as cancer and neurodegenerative disorders. Recent findings suggest that the molecule can disrupt specific PPIs involved in cell signaling pathways, potentially offering a novel approach to disease intervention.
The synthesis of 3-(5-bromothiophen-2-yl)-6-chloropyridazine typically involves multi-step procedures that combine traditional organic chemistry techniques with modern catalytic methods. A common route begins with the preparation of the bromothiophene derivative through bromination of thiophene followed by substitution reactions to introduce the pyridazine moiety. The use of palladium catalysts in cross-coupling reactions has significantly streamlined the synthesis process, enabling higher yields and improved purity.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-(5-bromothiophen-2-yl)-6-chloropyridazine is crucial for its sustainable use. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities play a key role in breaking down this compound into less harmful byproducts. These insights are essential for developing strategies to minimize environmental contamination during industrial applications.
In conclusion, 3-(5-bromothiophen-2-yl)-6-chloropyridazine (CAS No. 58059-34-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and functionalization techniques, position it as a valuable tool for addressing challenges in materials science, electronics, and medicine. As research continues to uncover new facets of this compound's potential, its role in shaping future innovations is expected to grow significantly.
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